

Introduction: The Significance of the Pyrazine Scaffold

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Compound of Interest

Compound Name: 5,6-Dibromopyrazin-2-amine

CAS No.: 1353100-86-3

Cat. No.: B1592619

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Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry.^{[1][2]} Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in drug discovery. Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.^{[3][4]} Marketed drugs such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib for multiple myeloma underscore the therapeutic importance of this heterocycle.^{[1][2][4]}

Within this critical class of compounds, **5,6-Dibromopyrazin-2-amine** emerges as a highly versatile and valuable building block. Its strategically placed functional groups—an amine for derivatization and two bromine atoms for cross-coupling reactions—provide medicinal chemists with a powerful tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR). This guide offers a detailed examination of the molecular structure, properties, synthesis, and characterization of **5,6-Dibromopyrazin-2-amine** for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of **5,6-Dibromopyrazin-2-amine** dictate its reactivity and handling. The presence of two electron-withdrawing bromine atoms and an electron-donating amine group on the pyrazine ring creates a unique electronic landscape, influencing its role in chemical synthesis.

IUPAC Name: **5,6-Dibromopyrazin-2-amine** CAS Number: 1353100-86-3[5] Synonyms: 2-Amino-5,6-dibromopyrazine

Caption: 2D Molecular Structure of **5,6-Dibromopyrazin-2-amine**.

Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₄ H ₃ Br ₂ N ₃	[5][6]
Molecular Weight	252.89 g/mol	[5][6]
Appearance	Yellow to brown powder	[7]
Melting Point	114-117 °C	[7][8]
Boiling Point	321.9 ± 37.0 °C (Predicted)	[6]
Density	2.287 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	-0.67 ± 0.10 (Predicted)	[6]
Storage Conditions	2–8 °C, under inert atmosphere	[5][6]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of halogenated pyrazines is a critical process for providing key intermediates for drug discovery programs.[9] A common and effective method for preparing **5,6-Dibromopyrazin-2-amine** involves the direct bromination of a pyrazin-2-amine precursor.

Workflow for the Synthesis of **5,6-Dibromopyrazin-2-amine**

Caption: General workflow for the synthesis of **5,6-Dibromopyrazin-2-amine**.

Detailed Experimental Protocol

This protocol is a representative method based on established halogenation chemistry of pyrazine rings.[9]

- **Reaction Setup:** In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
- **Dissolution:** Charge the flask with pyrazin-2-amine (1.0 eq) and dissolve it in glacial acetic acid.
- **Bromination:** Add a solution of bromine (2.2 eq) in acetic acid to the dropping funnel. Add the bromine solution dropwise to the stirred pyrazin-2-amine solution. Maintain the temperature below 30°C using an ice bath, as the reaction is exothermic.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quenching:** Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.
- **Workup:** Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

- **Reagent Choice:** Bromine in acetic acid is a classic and effective electrophilic brominating agent for electron-rich aromatic systems. The amine group on the pyrazine ring activates it towards electrophilic substitution.
- **Stoichiometry:** A slight excess of bromine (2.2 equivalents) is used to ensure the complete dibromination of the pyrazine ring at the electron-rich 5 and 6 positions.
- **Temperature Control:** The initial dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions or runaway conditions.
- **Quenching:** Sodium thiosulfate is a reducing agent that safely neutralizes any unreacted bromine, preventing its release and ensuring a safe workup.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The molecular structure of **5,6-Dibromopyrazin-2-amine** can be elucidated using a combination of standard spectroscopic techniques.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The spectrum is expected to be simple. A singlet should appear in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton at the C3 position of the pyrazine ring. The two protons of the amine group (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
- **¹³C NMR:** The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule, confirming the molecular symmetry. The chemical shifts will be influenced by the attached heteroatoms (N, Br, NH₂).

Mass Spectrometry (MS) Mass spectrometry is particularly informative for halogenated compounds.

- **Isotopic Pattern:** A key confirmatory feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br \approx 50.7% and ⁸¹Br \approx 49.3%), a compound with two bromine atoms will exhibit a characteristic triplet pattern for the molecular ion [M]⁺, [M+2]⁺,

and $[M+4]^+$ peaks, with a relative intensity ratio of approximately 1:2:1. For **5,6-Dibromopyrazin-2-amine** ($C_4H_3Br_2N_3$), the expected molecular ion peaks would be around m/z 251, 253, and 255.

Part 4: Applications in Drug Discovery and Development

5,6-Dibromopyrazin-2-amine is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.^[1] Its utility lies in its capacity as a scaffold for building more complex molecules with therapeutic potential.

- **Platform for Cross-Coupling Reactions:** The two bromine atoms serve as versatile handles for introducing molecular diversity. They readily participate in palladium-catalyzed cross-coupling reactions such as:
 - **Suzuki Coupling:** To form new carbon-carbon bonds with boronic acids, attaching various aryl or heteroaryl groups.
 - **Buchwald-Hartwig Amination:** To form carbon-nitrogen bonds, introducing a wide range of amine functionalities. This allows for the rapid synthesis of libraries of compounds, which is essential for optimizing lead compounds in drug discovery.^{[11][12]}
- **Derivatization of the Amine Group:** The primary amine at the C2 position can be easily acylated, alkylated, or used in condensation reactions to further modify the molecule. This provides another vector for exploring the chemical space around the pyrazine core.
- **Kinase Inhibitor Synthesis:** The pyrazine scaffold is a common feature in many kinase inhibitors. **5,6-Dibromopyrazin-2-amine** provides a robust starting point for developing inhibitors that target specific kinases implicated in diseases like cancer.^{[11][13]} The ability to functionalize all three positions (2, 5, and 6) allows chemists to fine-tune the molecule's interaction with the ATP-binding pocket of a target kinase.

Part 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling of **5,6-Dibromopyrazin-2-amine** is essential to ensure safety.

- Hazard Identification: The compound is classified as harmful if swallowed and causes skin and eye irritation.[14]
- Handling Precautions: Use only under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[14]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain stability.[5][6]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[14]

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